molecular formula C14H16N4O B2921433 N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide CAS No. 866143-37-5

N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide

Cat. No.: B2921433
CAS No.: 866143-37-5
M. Wt: 256.309
InChI Key: LJNMLHYLQYOXNG-UHFFFAOYSA-N
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Description

“N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide” is a chemical compound with the empirical formula C9H8N4. It has a molecular weight of 172.19 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves various methods. For instance, amines can be synthesized by the reduction of nitriles or amides and nitro compounds . Another method involves the nucleophilic addition of ammonia, a 1° amine, or a 2° amine to a carbonyl group to form an imine .


Molecular Structure Analysis

The structure of “this compound” is determined by various techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .


Physical and Chemical Properties Analysis

“this compound” has a melting point of 161-163°C . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Pharmacological Activity

N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide and its derivatives have been extensively researched for their pharmacological activities, including anticholinergic properties. In a study by Oyasu et al. (1994), the anticholinergic activity of four stereoisomers of 4-(dimethylamino)-2-phenyl-(2-pyridyl)pentanamide was analyzed, revealing significant differences in potency among the isomers, indicating the compound's potential for overactive detrusor syndrome treatment (H. Oyasu et al., 1994).

Antimicrobial and Antifungal Applications

The compound's derivatives have shown promising antimicrobial and antifungal activities. Joshi (2015) synthesized new dihydropyridine derivatives from 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide and 4-Methyl-3-oxo-N-phenyl-pentanamide, demonstrating moderate inhibitory activities against a variety of weeds, indicating potential agricultural applications (D. N. Joshi, 2015).

Anticancer Research

This compound derivatives have been explored for their anticancer properties. Zhou et al. (2008) discovered a compound (MGCD0103) that is an orally active histone deacetylase inhibitor, showing promise as an anticancer drug. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, highlighting its therapeutic potential in cancer treatment (Nancy Z. Zhou et al., 2008).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of this compound derivatives are crucial for understanding their structure-activity relationships. Aoyagi et al. (2002) described a palladium-catalyzed aminoallylation of activated olefins with allylic halides and phthalimide, a method potentially applicable for synthesizing various derivatives of the compound (K. Aoyagi et al., 2002).

Corrosion Inhibition

This compound derivatives have been investigated for their corrosion inhibition properties. Mrani et al. (2021) studied the inhibitory action of certain Schiff’s base derivatives against mild steel corrosion, demonstrating the compound's potential in protecting materials from corrosion (S. Alaoui Mrani et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, “N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Compounds with similar structures to “N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide” have been used in the treatment of chronic myelogenic leukemia . They have also been structurally characterized and optimized based on virtual screening hit compounds . These compounds have potential for further development as anticancer agents .

Mechanism of Action

Properties

IUPAC Name

N-(2-pyridin-3-ylpyrimidin-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-2-3-6-13(19)17-12-7-9-16-14(18-12)11-5-4-8-15-10-11/h4-5,7-10H,2-3,6H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNMLHYLQYOXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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